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molecular formula C12H16ClNO B8372384 4-{[(4-Chlorophenyl)methyl]oxy}piperidine

4-{[(4-Chlorophenyl)methyl]oxy}piperidine

Cat. No. B8372384
M. Wt: 225.71 g/mol
InChI Key: WMBLOVPOGCKZTI-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

1-acetyl-4-{[(4-chlorophenyl)methyl]oxy}piperidine (Preparation 99, 11 g, 41.1 mmol) in methanol (50 ml) and sodium hydroxide solution (5 M, 30 ml) were refluxed on a steam bath for 10 h. After cooling, methanol was removed and the remaining solution was extracted with petroleum ether (40-60, 3×30 ml). The organic extracts were dried (Na2SO4) and concentrated in vacuo to give an white solid (5.8 g, 62%). A portion was recrystallised from petroleum ether to give needle crystals (3 g).
Name
1-acetyl-4-{[(4-chlorophenyl)methyl]oxy}piperidine
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[CH2:6][CH2:5]1)(=O)C>CO.[OH-].[Na+]>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][CH:7]2[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]2)=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
1-acetyl-4-{[(4-chlorophenyl)methyl]oxy}piperidine
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)OCC1=CC=C(C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
methanol was removed
EXTRACTION
Type
EXTRACTION
Details
the remaining solution was extracted with petroleum ether (40-60, 3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)COC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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